molecular formula C6H7N3O2 B069823 2,6-Diaminonicotinic acid CAS No. 175155-53-0

2,6-Diaminonicotinic acid

Cat. No.: B069823
CAS No.: 175155-53-0
M. Wt: 153.14 g/mol
InChI Key: YTJMLBGHXQRLCA-UHFFFAOYSA-N
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Description

2,6-Diaminonicotinic acid is an organic compound with the molecular formula C₆H₇N₃O₂ It is a derivative of nicotinic acid, characterized by the presence of two amino groups at the 2 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloronicotinic acid with ammonia under controlled conditions. The reaction typically takes place in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2,6-Diaminonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-diaminonicotinic acid involves its interaction with various molecular targets and pathways. The amino groups on the pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its ability to undergo redox reactions and participate in substitution reactions contributes to its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two amino groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,6-diaminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJMLBGHXQRLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597040
Record name 2,6-Diaminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175155-53-0
Record name 2,6-Diaminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-diamino-nicotinic acid ethyl ester (2 g, 11 mmol) described in Production Example 1-1-3 was dissolved in ethanol (15 mL) followed by the addition of 1 N aqueous sodium hydroxide solution (15 mL) and stirring for 2 hours while heating under reflux. After allowing the reaction mixture to return to room temperature, the ethanol was distilled off under a reduced pressure and the residue was cooled with ice and neutralized with 1 N hydrochloric acid. After filtering the precipitated solid and washing with water, the solid was dried to obtain the title compound (1.72 g, 11 mmol, quantitative).
Quantity
2 g
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Reaction Step One
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15 mL
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15 mL
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Synthesis routes and methods II

Procedure details

2,6-Diamino-nicotinic acid ethyl ester (2.0 g) described in Manufacturing Example 10-2-3 was dissolved in ethanol (15 mL), and a 1N aqueous solution of sodium hydroxide (15 mL) was added thereto, after which the solution was refluxed for 2 hours. The reaction mixture was cooled to room temperature, and the ethanol solvent was evaporated under a reduced pressure. The reaction mixture was neutralized with 1N hydrochloric acid at 0° C. The precipitated solids were filtered off to obtain the titled compound (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
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aqueous solution
Quantity
0 (± 1) mol
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reactant
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15 mL
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reactant
Reaction Step Two
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15 mL
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Reaction Step Three

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